2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C13H15FN2O3S. This compound features a benzenesulfonamide core substituted with a fluoro group and a 3-(3-methylisoxazol-5-yl)propyl side chain. The presence of the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the propyl chain: The isoxazole ring is then functionalized with a propyl chain via a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the functionalized isoxazole with a fluoro-substituted benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions, leading to ring-opening or further functionalization.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: The primary amine derivative of the isoxazole ring.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards its targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide:
Uniqueness
2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. The combination of the isoxazole ring and the benzenesulfonamide core provides a versatile scaffold for the development of new compounds with diverse applications in various fields.
Properties
IUPAC Name |
2-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c1-10-9-11(19-16-10)5-4-8-15-20(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,9,15H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHCXSUEMCZOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.